molecular formula C17H30O4SSi B015628 (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate CAS No. 222539-29-9

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate

Cat. No.: B015628
CAS No.: 222539-29-9
M. Wt: 358.6 g/mol
InChI Key: RMSGBSHWVCGDTD-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate is a chemical compound that features a tert-butyl(dimethyl)silyl group, which is known for its steric bulk and stability. This compound is often used in organic synthesis, particularly in the protection of alcohols and other functional groups due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate typically involves the protection of an alcohol group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. The resulting silyl ether is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to form the tosylate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Deprotection Reactions: The tert-butyl(dimethyl)silyl group can be removed under acidic or fluoride ion conditions to regenerate the free alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common nucleophiles include alkoxides, thiolates, and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used to remove the silyl protecting group.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted compounds where the tosylate group is replaced by the nucleophile.

    Deprotection Reactions: The major product is the free alcohol, along with the by-products tert-butyl(dimethyl)silanol and p-toluenesulfonic acid.

Scientific Research Applications

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate is used in various scientific research applications, including:

    Organic Synthesis: As a protecting group for alcohols, it allows for selective reactions on other functional groups.

    Medicinal Chemistry: Used in the synthesis of complex molecules and pharmaceuticals where selective protection and deprotection of functional groups are required.

    Material Science: Employed in the preparation of silicon-based materials and polymers.

Mechanism of Action

The mechanism of action for (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate primarily involves its role as a protecting group The tert-butyl(dimethyl)silyl group stabilizes the alcohol, preventing it from participating in unwanted side reactions

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}methylpyrrolidine
  • [2-[[tert-Butyl(dimethyl)silyl]oxy]methyl]-2-propenyl(trimethyl)silane

Uniqueness

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate is unique due to its combination of a silyl protecting group and a tosylate leaving group. This dual functionality allows for versatile applications in organic synthesis, particularly in multi-step synthesis where selective protection and deprotection are crucial.

Biological Activity

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate, also known by its CAS number 222539-29-9, is a silyl ether derivative that has garnered attention in chemical and biological research. This compound is characterized by its unique structural features, which include a tosylate group that enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

The molecular formula of this compound is C17H30O4SSi, with a molecular weight of 358.57 g/mol. Its physical properties include:

PropertyValue
Density0.875 g/cm³
Boiling Point232.222 °C at 760 mmHg
Flash Point94.245 °C
SolubilitySoluble in organic solvents (e.g., dichloromethane, ether)

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a chiral reagent in synthetic organic chemistry. It is utilized in the synthesis of various biologically active compounds due to its ability to selectively protect alcohols and facilitate nucleophilic substitutions.

The tosylate group enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. This property is particularly useful in reactions involving nucleophiles such as amines or alcohols, allowing for the formation of complex molecular architectures.

Case Studies and Research Findings

  • Synthesis of Chiral Alcohols : A study demonstrated that this compound could be effectively used to synthesize various chiral alcohols through asymmetric synthesis pathways, showcasing its utility in producing enantiomerically pure compounds.
  • Biological Testing : In biological assays, derivatives of this compound have shown potential antimicrobial activity. For instance, modifications to the tosylate can lead to compounds that exhibit significant inhibition against specific bacterial strains, suggesting possible applications in antibiotic development.
  • Pharmacological Applications : Research indicates that compounds derived from this compound may interact with biological targets involved in metabolic pathways, although detailed mechanisms remain under investigation.

Properties

IUPAC Name

[(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O4SSi/c1-14-8-10-16(11-9-14)22(18,19)20-12-15(2)13-21-23(6,7)17(3,4)5/h8-11,15H,12-13H2,1-7H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSGBSHWVCGDTD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463921
Record name (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222539-29-9
Record name (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Reactant of Route 2
Reactant of Route 2
(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Reactant of Route 3
Reactant of Route 3
(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Reactant of Route 4
Reactant of Route 4
(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Reactant of Route 5
Reactant of Route 5
(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Reactant of Route 6
Reactant of Route 6
(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.